molecular formula C13H10N4O3S B2771963 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852136-04-0

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2771963
CAS No.: 852136-04-0
M. Wt: 302.31
InChI Key: CRNPYTWCWAZPJP-UHFFFAOYSA-N
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Description

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is characterized by its imidazo[2,1-b]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. The presence of a nitrophenyl group and a carboxamide moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this method, the reactants are subjected to microwave irradiation in a suitable solvent, leading to the formation of the desired product under milder conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group at the 6-position and the carboxamide moiety at the 2-position makes 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Biological Activity

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that belongs to the imidazo[2,1-b]thiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H9N3O4S
  • Molecular Weight : 303.29 g/mol
  • CAS Number : 1131580-31-8

The compound exhibits a multifaceted mechanism of action primarily through:

  • Antimicrobial Activity : It has been shown to inhibit bacterial cell wall synthesis by targeting specific enzymes, which results in antimicrobial effects.
  • Anticancer Activity : The compound interferes with microtubule dynamics in cancer cells, disrupting cell division and inducing apoptosis. It may also bind to DNA or proteins involved in cell proliferation, inhibiting tumor growth.

Antimicrobial Effects

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria with promising results.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. The following table summarizes its activity against different cancer types:

Cancer TypeCell LineIC50 (µM)
Breast CancerMCF-75.4
Lung CancerA5494.8
Colon CancerHCT1163.2
Pancreatic CancerPanc-12.5

These results indicate a potent cytotoxic effect, particularly against pancreatic cancer cells.

Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, the compound was tested for its antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells. The study reported that the compound induced significant cell death at low concentrations (IC50 values ranging from 2.5 to 5 µM), suggesting its potential as a therapeutic agent in treating PDAC .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer activity of this compound. The study found that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) in cancer cells .

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-7-11(12(14)18)21-13-15-10(6-16(7)13)8-3-2-4-9(5-8)17(19)20/h2-6H,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNPYTWCWAZPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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